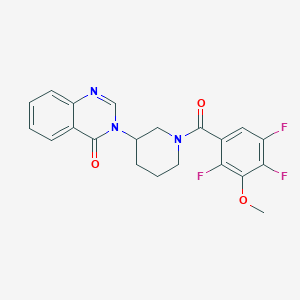
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as TAPI-1, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of several enzymes, including matrix metalloproteinases (MMPs) and ADAM (a disintegrin and metalloproteinase) proteins, which are involved in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
Research indicates that derivatives of quinazolinone and similar structural families have shown significant anti-tubercular activity. For instance, substituted benzo[h]quinazolines and pyrazoles have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents. Such studies suggest that compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one could be explored for their efficacy in combating tuberculosis (Hardesh K. Maurya et al., 2013).
Insecticidal Efficacy
The synthesis and insecticidal efficacy of novel bis quinazolinone derivatives highlight the potential use of quinazolinone compounds in developing new insecticides. This suggests that exploring the insecticidal properties of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one could yield valuable insights into its application in pest control (Manal M. El-Shahawi et al., 2016).
Antimicrobial Activity
The synthesis of new pyridine derivatives has been explored for their antimicrobial activity, indicating the relevance of quinazolinone structures in developing antimicrobial agents. Such research underlines the potential of compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one in the fight against microbial infections (N. Patel et al., 2011).
Anticancer Properties
Studies on quinazolinone derivatives have also uncovered their potential in anticancer therapy. For example, some quinazolinone compounds have been synthesized and tested for their ability to inhibit breast cancer cell growth and progression, indicating the potential therapeutic application of quinazolinone derivatives in cancer treatment (P. Rizza et al., 2016).
Antihypertensive Agents
The development of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents demonstrates the versatility of quinazolinone-based structures in medicinal chemistry. This suggests a possible avenue for researching the antihypertensive properties of compounds like 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (H. Takai et al., 1986).
Eigenschaften
IUPAC Name |
3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-30-19-17(23)14(9-15(22)18(19)24)20(28)26-8-4-5-12(10-26)27-11-25-16-7-3-2-6-13(16)21(27)29/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRDTJKKSOUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

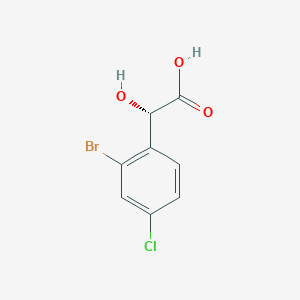
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
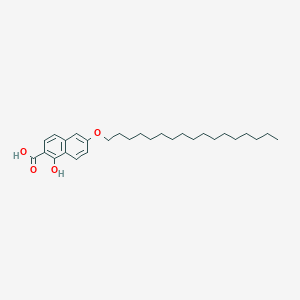
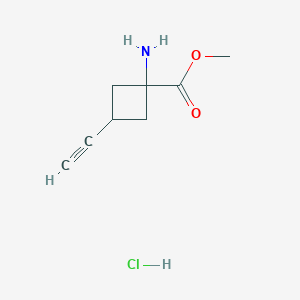
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)

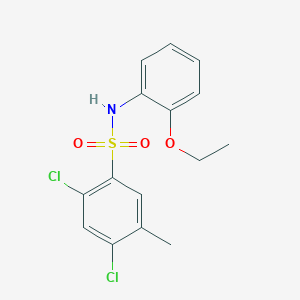
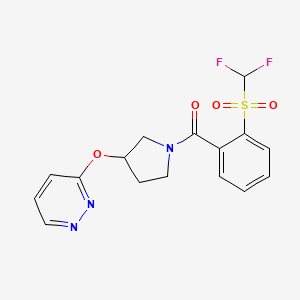
![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
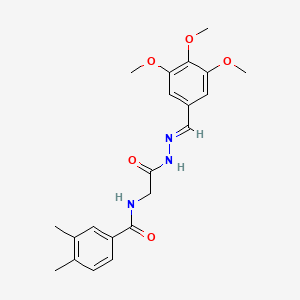
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)

